2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate
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Overview
Description
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.33. This compound is a useful chemical reagent and is often utilized in various scientific research applications.
Preparation Methods
The preparation of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves several synthetic routes. One common method includes the reaction of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidine with methyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions, especially those involving piperidine and pyrimidine derivatives.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine moieties in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-(4-(3-hydroxypropyl)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds, such as:
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar pyrimidine structure but differs in its functional groups and reactivity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share the piperidine and pyrimidine moieties but have different substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
[2-[4-(3-hydroxypropyl)piperidin-1-yl]pyrimidin-5-yl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O4/c1-20-14(19)21-12-9-15-13(16-10-12)17-6-4-11(5-7-17)3-2-8-18/h9-11,18H,2-8H2,1H3 |
InChI Key |
XXFYQDLJJFCHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)CCCO |
Origin of Product |
United States |
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